molecular formula C22H28N6O2 B12244547 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine

Cat. No.: B12244547
M. Wt: 408.5 g/mol
InChI Key: UHMPLCCTPWWTLF-UHFFFAOYSA-N
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Description

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine is a complex organic compound that belongs to the class of imidazopyridazines This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a piperidine ring, and a pyrazine moiety

Preparation Methods

The synthesis of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This step typically involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a diketone or an aldehyde under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

    Incorporation of the pyrazine moiety: The final step involves the coupling of the imidazo[1,2-b]pyridazine-piperidine intermediate with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,2-b]pyridazine core, the piperidine ring, or the pyrazine moiety.

Scientific Research Applications

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use as an antimicrobial, antiviral, and anticancer agent.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo[1,2-b]pyridazine core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine and pyrazine moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms. They are known for their use as GABA receptor agonists and have applications in treating insomnia and anxiety.

    Imidazo[1,2-c]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings and are explored for their anticancer and anti-inflammatory properties.

    Pyrazolopyridines: These compounds combine a pyrazole ring with a pyridine ring and are studied for their potential as kinase inhibitors and anti-inflammatory agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone

InChI

InChI=1S/C22H28N6O2/c1-15-11-24-17(12-23-15)21(29)27-9-7-16(8-10-27)14-30-20-6-5-19-25-18(22(2,3)4)13-28(19)26-20/h5-6,11-13,16H,7-10,14H2,1-4H3

InChI Key

UHMPLCCTPWWTLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

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